

Spectroscopic Profile of 2-Cyanotetrahydrofuran: A Technical Guide

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Compound of Interest

Compound Name: 2-Cyanotetrahydrofuran

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **2-Cyanotetrahydrofuran**, a heterocyclic nitrile of interest in synthetic chemistry and drug discovery. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic principles and data from analogous structures. Detailed, generalized experimental protocols for obtaining such spectra are also provided.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectroscopic data for **2-Cyanotetrahydrofuran**. These predictions are based on the analysis of functional groups and the expected electronic environments of the nuclei within the molecule.

Table 1: Predicted ^1H NMR Spectroscopic Data for **2-Cyanotetrahydrofuran**

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~4.5 - 4.7	Triplet	1H	H-2
~3.9 - 4.1	Multiplet	2H	H-5
~2.0 - 2.3	Multiplet	4H	H-3, H-4

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **2-Cyanotetrahydrofuran**

Chemical Shift (δ) (ppm)	Assignment
~118	C≡N
~68	C-5
~65	C-2
~30	C-3
~25	C-4

Solvent: CDCl₃, Broadband Proton Decoupled.

Table 3: Predicted IR Absorption Data for **2-Cyanotetrahydrofuran**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
~2960-2850	Medium-Strong	C-H stretch (aliphatic)
~2250	Medium	C≡N stretch (nitrile)
~1100	Strong	C-O-C stretch (ether)

Table 4: Predicted Mass Spectrometry Data for **2-Cyanotetrahydrofuran**

m/z	Relative Intensity	Proposed Fragment
97	Moderate	$[M]^+$ (Molecular Ion)
96	Low	$[M-H]^+$
70	High	$[M - HCN]^+$
43	High	$[C_3H_7]^+$ or $[CH_3CO]^+$
41	Very High	$[C_3H_5]^+$ (Base Peak)

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above. These protocols are standard for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation: Approximately 5-10 mg of **2-Cyanotetrahydrofuran** is dissolved in 0.6-0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

2.1.2 1H NMR Spectroscopy: The 1H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio. The resulting Free Induction Decay (FID) is processed with an exponential window function (line broadening of 0.3 Hz) and Fourier transformed.

2.1.3 ^{13}C NMR Spectroscopy: The ^{13}C NMR spectrum is acquired on the same spectrometer, operating at a frequency of 100 MHz. A spectral width of 200-220 ppm is used. To enhance the signal of the low-abundance ^{13}C nuclei, broadband proton decoupling is employed, which also collapses all carbon signals to singlets. A relaxation delay of 2-5 seconds is used, and several thousand scans (e.g., 1024 to 4096) are typically accumulated. The FID is processed with an exponential window function (line broadening of 1-2 Hz) prior to Fourier transformation.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A thin film of neat liquid **2-Cyanotetrahydrofuran** is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The spectrum is recorded in the mid-infrared range (4000-400 cm^{-1}) by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} . A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

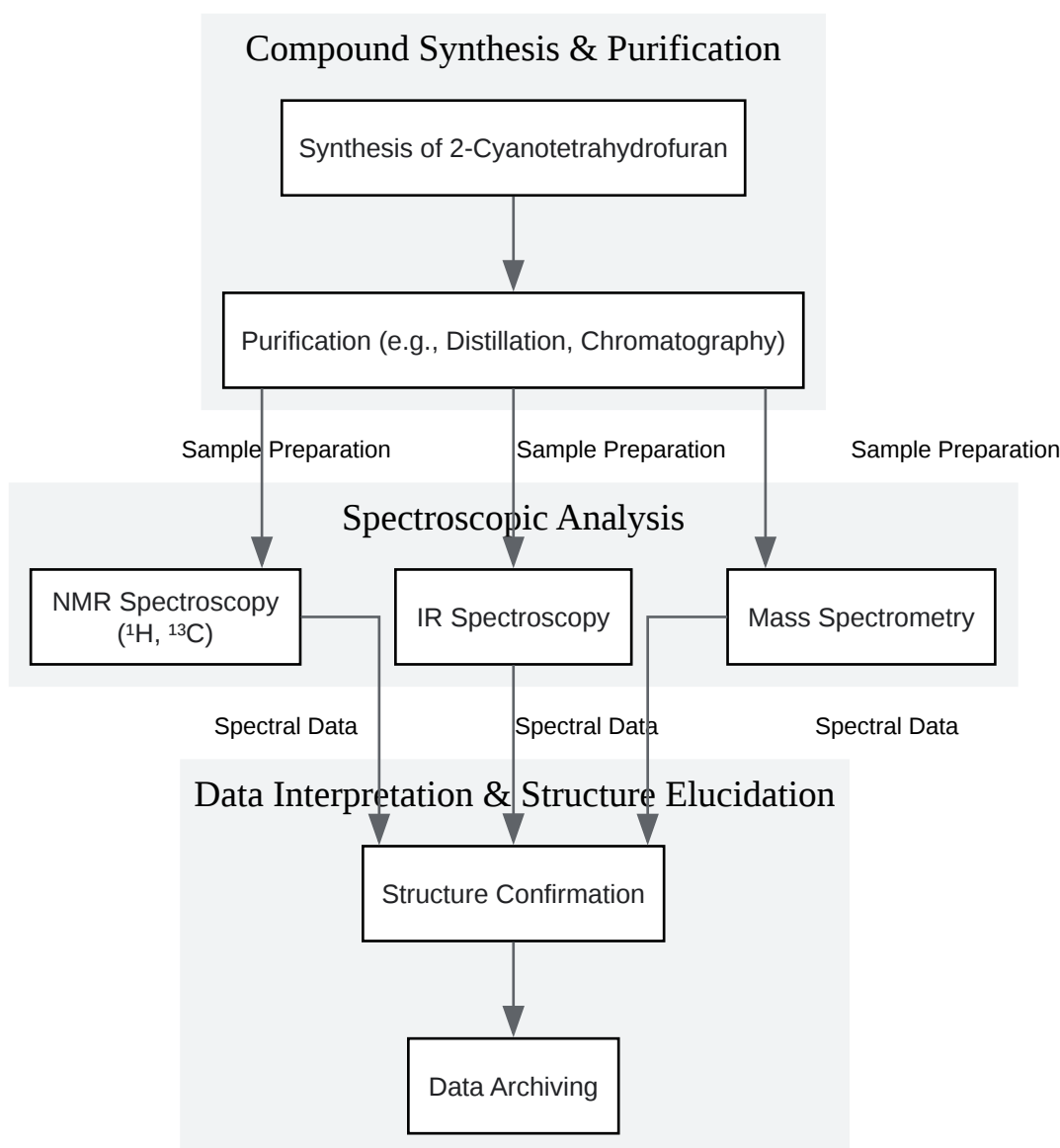
Mass Spectrometry (MS)

The mass spectrum is obtained using a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of **2-Cyanotetrahydrofuran** in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a gas chromatograph (GC-MS) for sample purification and introduction. The molecules are ionized in the EI source by a 70 eV electron beam. The resulting ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion.

Visualizations

General Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-Cyanotetrahydrofuran**.

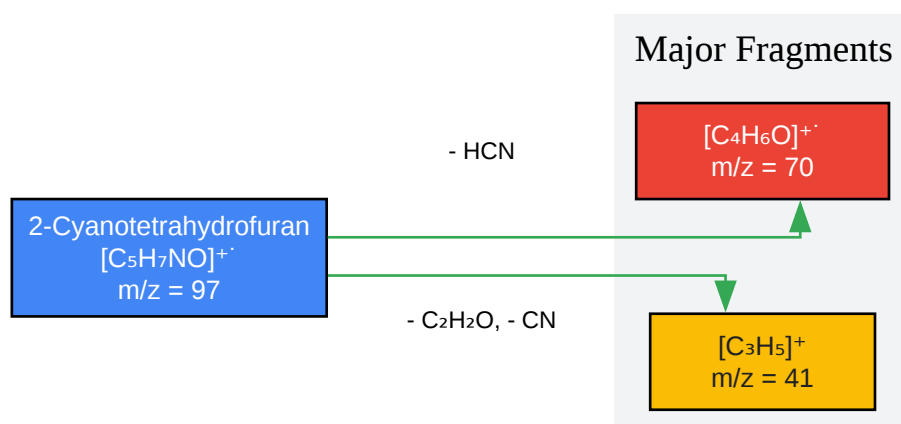


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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of **2-Cyanotetrahydrofuran**.

Predicted Key Fragmentation Pathways of 2-Cyanotetrahydrofuran in Mass Spectrometry

The following diagram illustrates the predicted key fragmentation pathways for **2-Cyanotetrahydrofuran** under electron ionization.



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Caption: Predicted major fragmentation pathways of **2-Cyanotetrahydrofuran** in EI-MS.

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